Cas no 28547-31-1 (1-Propanone, 3-chloro-1-(4-ethylphenyl)-)

1-Propanone, 3-chloro-1-(4-ethylphenyl)- structure
28547-31-1 structure
Product Name:1-Propanone, 3-chloro-1-(4-ethylphenyl)-
CAS No:28547-31-1
MF:C11H13ClO
MW:196.673322439194
CID:1435310
PubChem ID:15273783
Update Time:2025-11-03

1-Propanone, 3-chloro-1-(4-ethylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone, 3-chloro-1-(4-ethylphenyl)-
    • 3-chloro-1-(4-ethylphenyl)propan-1-one
    • SCHEMBL5866548
    • DTXSID50570849
    • 28547-31-1
    • Inchi: 1S/C11H13ClO/c1-2-9-3-5-10(6-4-9)11(13)7-8-12/h3-6H,2,7-8H2,1H3
    • InChI Key: ZSGVRVIIHCATJA-UHFFFAOYSA-N
    • SMILES: ClCCC(C1C=CC(=CC=1)CC)=O

Computed Properties

  • Exact Mass: 196.06559
  • Monoisotopic Mass: 196.0654927g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

1-Propanone, 3-chloro-1-(4-ethylphenyl)- Pricemore >>

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Additional information on 1-Propanone, 3-chloro-1-(4-ethylphenyl)-

Chemical Profile of 1-Propanone, 3-chloro-1-(4-ethylphenyl) and CAS No. 28547-31-1

1-Propanone, 3-chloro-1-(4-ethylphenyl), identified by the chemical identifier CAS No. 28547-31-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a chlorinated ketone backbone with an ethylphenyl substituent, has garnered attention due to its versatile structural framework and potential applications in synthetic chemistry and drug development. The unique combination of functional groups—specifically the chloro and ethylphenyl moieties—makes it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of biologically active compounds.

The compound’s molecular structure consists of a central propanone core, which is modified at the third carbon position by a chlorine atom (3-chloro) and at the first carbon position by a phenyl ring substituted with an ethyl group (1-(4-ethylphenyl)). This arrangement imparts distinct electronic and steric properties that influence its reactivity and interaction with biological targets. The presence of the chloro group enhances electrophilicity, making it susceptible to nucleophilic substitution reactions, while the ethylphenyl moiety introduces hydrophobicity and potential π-stacking interactions, which are crucial in medicinal chemistry for optimizing binding affinity.

In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds derived from simple ketones like 1-propanone, 3-chloro-1-(4-ethylphenyl). The structural motif is reminiscent of several known drug candidates that exhibit therapeutic efficacy in various disease models. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in metabolic pathways relevant to diabetes and obesity. The chloro-substituted ketones are particularly appealing due to their ability to form hydrogen bonds and metal coordination complexes, which can be leveraged to enhance drug delivery systems or improve pharmacokinetic profiles.

One of the most compelling aspects of CAS No. 28547-31-1 is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have utilized this compound to develop novel analogs with enhanced binding affinity to target proteins. For example, modifications at the phenyl ring have been shown to modulate receptor selectivity, reducing off-target effects—a critical consideration in modern drug design. The chloro group also serves as a handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups that can fine-tune biological activity.

The synthetic utility of 1-Propanone, 3-chloro-1-(4-ethylphenyl) extends beyond pharmaceutical applications into materials science and agrochemicals. Its scaffold can be incorporated into polymers or ligands for catalytic systems. In agrochemical research, derivatives of this compound have been investigated for their potential as herbicides or fungicides due to their ability to disrupt essential biological processes in pathogens while maintaining low toxicity to crops. The versatility of its structure allows chemists to tailor properties such as solubility, stability, and bioavailability through strategic modifications.

Recent advances in computational chemistry have further highlighted the significance of CAS No. 28547-31-1. Molecular modeling studies indicate that its structure can adopt multiple conformations depending on the environment, which may influence its interactions with biological targets. By leveraging machine learning algorithms trained on large datasets of similar compounds, researchers can predict optimal synthetic routes and predict potential biological activities with greater accuracy than traditional methods alone. This integration of computational tools with experimental chemistry accelerates the discovery pipeline significantly.

The safety profile of 1-Propanone, 3-chloro-1-(4-ethylphenyl) is another critical consideration in its application. While not classified as hazardous under standard conditions, proper handling protocols must be followed due to its reactivity with strong nucleophiles or bases that could lead to decomposition or hazardous byproducts. Storage conditions should minimize exposure to moisture and heat to prevent unwanted side reactions from occurring during long-term storage or transport.

In conclusion,1-Propanone, 3-chloro-1-(4-ethylphenyl) (CAS No. 28547-31-1) represents a promising chemical entity with broad utility across multiple sectors including pharmaceuticals, materials science,and agrochemicals. Its unique structural features make it an invaluable building block for designing novel compounds with tailored properties for specific applications, underscoring its importance in contemporary chemical research efforts aimed at addressing global challenges through innovative molecular design approaches.

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